molecular formula C15H18N2O2S B5791526 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide

Cat. No. B5791526
M. Wt: 290.4 g/mol
InChI Key: ILONVOYHYFSAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide, also known as MTTB, is a small molecule compound that has been widely used in scientific research for its unique properties. MTTB is a thiazole-based compound that has a molecular weight of 308.4 g/mol. It is a white to off-white powder that is soluble in DMSO, DMF, and ethanol.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide is not fully understood. However, it is believed that N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide interacts with metal ions, such as copper and zinc, to form a complex that is fluorescent. The fluorescence of the complex can be used to detect the presence and concentration of the metal ion in biological systems.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to have low hemolytic activity and no effect on blood coagulation. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide has been found to be stable in biological systems and has a long fluorescence lifetime, making it suitable for use in imaging studies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide in lab experiments include its high sensitivity and selectivity for metal ions, its low toxicity, and its stability in biological systems. The limitations of using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide include its limited solubility in water, which can make it difficult to use in aqueous environments, and its potential interference with other fluorescent probes.

Future Directions

There are several future directions for the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide in scientific research. One potential direction is the development of new metal complexes using N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide as a ligand. These complexes could have potential applications in catalysis and material science. Another potential direction is the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide could be used as a fluorescent probe for the detection of other metal ions in biological systems.

Synthesis Methods

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form an acid chloride intermediate. The intermediate is then reacted with 4-tert-butyl-2-aminothiazole to form the final product, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide has been extensively used in scientific research for its diverse range of applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide has been used as a ligand for the development of new metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)12-9-20-14(16-12)17-13(18)10-7-5-6-8-11(10)19-4/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILONVOYHYFSAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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